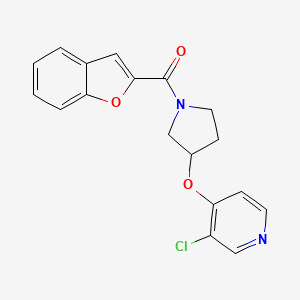

苯并呋喃-2-基(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds have been developed using novel methods for constructing benzofuran rings. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and versatile, making it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been used in the development of antimicrobial agents that are active toward different clinically approved targets .科学研究应用

构建独特的聚杂环系统

研究人员探索了与苯并呋喃-2-基(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)甲酮结构相关的化合物参与的多组分反应,产生了独特的聚杂环系统。这些系统通过一系列 1,3-偶极环加成、环状叔胺加成过量的丙酸酯以及开环和重排过程合成。这些化合物的分子结构通过单晶结构测定得到证实,突出了此类化合物作为具有材料科学和药物应用潜力的新型化学实体的潜力 (Cao 等,2019)。

分子结构和性质分析

对与苯并呋喃-2-基(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)甲酮结构相似的化合物进行进一步研究,包括对其分子结构和性质的详细分析。研究利用密度泛函理论 (DFT) 计算和比较分子结构,揭示了这些化合物的理化性质。这项研究为理解这些分子在各个科学领域的反应性、稳定性和潜在应用奠定了基础 (Huang 等,2021)。

新型合成和氧化工艺

通过独特的化学工艺合成新型衍生物是另一个重点领域。例如,源自或与苯并呋喃-2-基(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)甲酮相关的化合物已被用于演示在各种条件下氧化胺和醇。这表明它们可用作有机合成和化学转化中的催化剂或试剂,为合成广泛的化学产品提供了一条途径 (Mitsumoto & Nitta,2004)。

季戊氧代钒(V)配合物的合成

苯并呋喃衍生物配位化学的研究导致了季戊氧代钒(V)配合物的合成。这些配合物涉及源自或与苯并呋喃-2-基(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)甲酮相关的配体,表现出独特的结构特征和潜在的催化活性。此类研究扩展了我们对金属-配体相互作用及其在催化和材料科学中的应用的理解 (Mondal、Drew 和 Ghosh,2009)。

作用机制

Mode of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Benzofuran derivatives are known for their improved bioavailability, which allows for efficient drug delivery .

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities, indicating that they can induce significant molecular and cellular changes .

Action Environment

It’s known that environmental factors such as temperature and light can affect the stability and efficacy of many chemical compounds .

未来方向

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents . Future research in this area is promising and there is a need to collect the latest information in this promising area .

生化分析

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .

Cellular Effects

Benzofuran derivatives have been known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been synthesized and studied under various conditions .

Dosage Effects in Animal Models

The effects of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone at different dosages in animal models are not documented. Benzofuran derivatives have shown potent and selective receptor antagonism and excellent pharmacokinetic and metabolic properties across species .

Metabolic Pathways

Benzofuran derivatives are known to participate in various metabolic processes .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

属性

IUPAC Name |

1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYIOTPLBQZJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-phenylpropan-1-one](/img/structure/B2609026.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2609034.png)

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)

![[4-(Naphthalene-2-carbonyl)-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2609039.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2609041.png)

![N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2609042.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2609044.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)